(2,3-Dimethyl-2H-indazol-6-yl)methanamine
Description
Significance of Indazole Heterocycles in Contemporary Chemical Research
The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. nih.gov Indazole derivatives are the subject of extensive research due to their wide range of pharmacological activities. nih.gov These activities include, but are not limited to, antitumor, anti-inflammatory, antimicrobial, and analgesic properties. nih.gov The structural versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. Several FDA-approved drugs, such as Pazopanib and Niraparib, feature an indazole core, highlighting the therapeutic importance of this heterocyclic system. nih.gov
Overview of (2,3-Dimethyl-2H-indazol-6-yl)methanamine within the 2H-Indazole Subclass
Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 2H-indazole subclass, while often less thermodynamically stable than the 1H form, is a key component in numerous biologically active molecules. nih.gov The specific compound of interest, this compound, belongs to this 2H-indazole subclass. However, as previously stated, specific research detailing its synthesis, chemical properties, or biological evaluation is not present in the surveyed scientific literature. Its potential role could be as a synthetic intermediate or a research chemical, but without published data, its position and significance within the 2H-indazole subclass remain undefined.
Scope and Research Imperatives for Indazole Derivatives
The broad and continued interest in indazole derivatives drives ongoing research imperatives. A primary focus is the development of novel synthetic methodologies to access diverse and complex indazole-based structures, including regioselective functionalization of the indazole core. organic-chemistry.orgmdpi.com Another key area is the exploration of new therapeutic applications for indazole-containing compounds, targeting a range of diseases from cancer to infectious and inflammatory conditions. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies are continuously performed to optimize the potency and selectivity of indazole-based drug candidates. While the specific research scope for this compound cannot be commented on, the general imperatives for the indazole class suggest that if this compound were to be synthesized and studied, research would likely focus on evaluating its potential as a novel therapeutic agent or as a building block for more complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylindazol-6-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWKWJOUVUVEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283627 | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-52-4 | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2,3 Dimethyl 2h Indazol 6 Yl Methanamine and Indazole Frameworks
Annular Tautomerism and Reactivity Profiles of 1H- and 2H-Indazoles
Stability : The 1H-indazole, which has a benzenoid structure, is generally the more thermodynamically stable and predominant tautomer in various phases compared to the 2H-indazole, which possesses a quinonoid form. chemicalbook.comcaribjscitech.com Theoretical calculations suggest the 1H-tautomer is more stable by approximately 2.3-3.6 kcal/mol. chemicalbook.com
Reactivity : This tautomerism impacts the molecule's physical, chemical, and biological properties. caribjscitech.com For instance, 2H-indazoles are considered stronger bases than their 1H-counterparts. chemicalbook.com The substitution pattern on the indazole ring can influence the tautomeric equilibrium. In the case of (2,3-Dimethyl-2H-indazol-6-yl)methanamine, the presence of a methyl group at the N-2 position locks the ring in the 2H configuration, thereby defining its reactivity profile and precluding tautomerization to the 1H form.

Nucleophilic and Electrophilic Reactivity of the Indazole Core
The indazole ring system can exhibit both nucleophilic and electrophilic characteristics, making it a versatile scaffold in organic synthesis.
Nucleophilic Character : The nitrogen atoms of the pyrazole (B372694) ring possess lone pairs of electrons, making them nucleophilic. chemicalbook.com Consequently, indazoles readily undergo reactions such as N-alkylation and N-acylation. For unsubstituted indazoles, alkylation often yields a mixture of N-1 and N-2 substituted products. However, for this compound, the N-2 position is already occupied. The primary amine of the methanamine group (-CH₂NH₂) at the C-6 position is a potent nucleophilic site, readily participating in reactions like amide bond formation. nih.gov
Electrophilic Character : The indazole ring is also susceptible to electrophilic aromatic substitution reactions, including nitration, halogenation, and sulfonation. chemicalbook.com The regioselectivity of these reactions is dictated by the existing substituents and the tautomeric form of the ring. The electron-rich nature of the benzene (B151609) portion of the heterocycle facilitates these transformations.
Late-Stage Functionalization Strategies for Indazole Derivatives
Late-stage functionalization is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules like indazole derivatives to explore structure-activity relationships. nih.gov
Palladium-catalyzed cross-coupling reactions are instrumental for forming carbon-carbon bonds on the indazole scaffold. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly useful. wikipedia.orglibretexts.org
This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org Halogenated indazoles, such as 3-iodoindazoles or 5-bromoindazoles, are common substrates for these couplings, allowing for the introduction of alkyne moieties at specific positions on the ring. thieme-connect.de While the aminomethyl group in this compound would not directly participate, a halogenated version of this compound could undergo Sonogashira coupling to further elaborate the molecule. The amine could potentially coordinate with the metal catalyst, influencing the reaction's efficiency.
| Component | Role | Common Examples |
|---|---|---|
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | Activates the alkyne | CuI |
| Base | Deprotonates the alkyne and neutralizes HX | Et₃N, piperidine, DIPA |
| Substrates | Reactants | Aryl/vinyl halides and terminal alkynes |
The primary amine of the methanamine substituent on this compound makes it an ideal candidate for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide (B86325) for coupling carboxylic acids and primary amines. nih.govsci-hub.st
The reaction proceeds by the activation of a carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the nucleophilic primary amine of the indazole derivative to form a stable amide bond. nih.govresearchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and suppress side reactions. commonorganicchemistry.comnih.gov This reaction is fundamental in medicinal chemistry for linking molecular fragments. researchgate.net
Reaction Scheme: R-COOH + this compound --(EDC, HOBt)--> R-CONH-CH₂-(2,3-Dimethyl-2H-indazol-6-yl)
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. Nitrile oxides can react with dipolarophiles, such as alkenes or alkynes, to form isoxazolines and isoxazoles, respectively. mdpi.com
In the context of the indazole framework, a vinyl-substituted indazole can act as the dipolarophile. For instance, N-vinyl-nitroindazoles have been shown to react with nitrile imines. mdpi.com If this compound were modified to contain an alkene or alkyne moiety, it could participate in such cycloadditions, providing a pathway to complex, fused heterocyclic systems. The aminomethyl group itself is not reactive under these conditions but could be a precursor to a dipolarophile via other transformations.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms 1,2,3-triazoles from azides and terminal alkynes. mdpi.com This reaction is valued for its reliability, mild reaction conditions, and broad functional group tolerance.
To utilize this reaction, the indazole scaffold must be functionalized with either an azide (B81097) or a terminal alkyne. For example, a bromoethyl-substituted indazole can be converted to the corresponding azide, which can then be reacted with various alkynes to generate a library of triazole-containing indazole derivatives. mdpi.com This strategy allows for the modular assembly of complex molecules, where the this compound core could be linked to other fragments via a stable triazole linker.
| Reaction Type | Key Reagents | Functional Group Introduced/Formed | Relevance to this compound |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, CuI, Amine base | Aryl-alkyne | Applicable to a halogenated derivative of the compound. |
| EDC Amide Coupling | EDC, HOBt, Carboxylic acid | Amide | Directly applicable to the primary amine of the methanamine group. |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, Alkene/Alkyne | Isoxazoline/Isoxazole | Applicable if the compound is modified to contain a dipolarophile. |
| CuAAC (Click Reaction) | Cu(I) catalyst, Azide, Alkyne | 1,2,3-Triazole | Applicable if the compound is functionalized with an azide or alkyne. |
Ring-Opening Reactions of Fused 2H-Indazoles to Indazolones
The 2H-indazole ring system, particularly when fused, can undergo ring-opening reactions under certain conditions to form indazolones. This transformation is significant as it represents a structural alteration of the core heterocyclic system. Fused 2H-indazoles have been observed to readily undergo these ring-opening reactions when treated with either nucleophiles or electrophiles.
Recent research has explored electrochemical methods for the oxidative ring-opening of 2H-indazoles. One such strategy involves the reaction of 2H-indazoles with alcohols under galvanostatic electrolysis conditions. This approach, conducted in an undivided cell without transition metal catalysts, yields ortho-alkoxycarbonylated azobenzenes. researchgate.net The proposed mechanism for this transformation involves a radical pathway. researchgate.net This electrochemical method highlights a modern approach to cleaving the indazole ring system, providing access to functionalized azo compounds. researchgate.net
Another developed method for the oxidative ring-opening of 2H-indazoles involves the use of iminoiodane under metal-free conditions. This reaction proceeds via a C-N bond cleavage and results in the formation of unsymmetrical ortho-N-acylsulfonamidated azobenzenes. researchgate.net The reaction is believed to proceed through a zwitterionic adduct formed between the 2H-indazole and the iminoiodane. researchgate.net
Furthermore, the deoxygenation of 2H-indazole N-oxides is proposed to occur through a ring-opening mechanism, followed by deoxygenation and subsequent ring-closure. This indicates that the indazole ring can be temporarily opened during certain transformation sequences.
Influence of Solvent Properties on Indazole Reactivity
The choice of solvent plays a critical role in directing the course and outcome of reactions involving the indazole framework. Solvent properties can influence reaction rates, yields, and, notably, the regioselectivity of substitutions on the indazole ring.
The effect of the solvent is particularly evident in functionalization reactions of the 2H-indazole core. For instance, in the visible light-promoted, transition-metal-free direct C3-carbamoylation of 2H-indazoles, a screening of various solvents was conducted to optimize the reaction yield. The solvents tested included dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), dimethylformamide (DMF), dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (B95107) (THF), dimethyl carbonate (DMC), ethylene (B1197577) glycol (EG), and water (H₂O). frontiersin.org
The results demonstrated that dimethyl sulfoxide (B87167) (DMSO) was the superior solvent for this particular transformation, leading to the highest product yield. frontiersin.orgnih.gov The reaction was found to be significantly less effective or completely inhibited in other solvents, underscoring the critical role of the solvent in enabling the desired reactivity. frontiersin.orgnih.gov
Table 1: Effect of Solvent on the Yield of C3-Carbamoylation of 2-Aryl-2H-indazole
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | DCM | No Reaction |
| 2 | MeCN | <5 |
| 3 | DMF | 45 |
| 4 | DMAc | 51 |
| 5 | NMP | 48 |
| 6 | THF | No Reaction |
| 7 | DMC | No Reaction |
| 8 | EG | Trace |
| 9 | H₂O | No Reaction |
| 10 | DMSO | 91 |
This table is generated based on data from a study on the C3-carbamoylation of 2-aryl-2H-indazoles and illustrates the profound impact of solvent choice on reaction outcomes for the general 2H-indazole framework. frontiersin.orgnih.gov
In other synthetic protocols, such as the palladium-catalyzed synthesis of 2H-indazole derivatives, comparative analyses have also shown that the choice of solvent is a key parameter in achieving efficient synthesis. nih.gov The presence of water, for example, can be critically important in some reactions by enabling alternative reaction pathways, while in others, anhydrous conditions are necessary.
Computational and Theoretical Studies on 2,3 Dimethyl 2h Indazol 6 Yl Methanamine and Indazole Systems
Quantum Chemical Characterization
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a molecular-level understanding that is complementary to experimental research.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is a widely used tool for geometry optimization and frequency calculations of molecules. In studies of indazole derivatives, DFT calculations are typically performed to determine the most stable conformation (the lowest energy state) of the molecule. For instance, a computational study on various indazole derivatives employed the B3LYP/6-31G++(d,p) level of theory to perform geometry optimizations. researchgate.netdergipark.org.tr This level of theory is commonly used to provide a reliable prediction of molecular structures and properties. Such calculations would be the first step in theoretically characterizing (2,3-Dimethyl-2H-indazol-6-yl)methanamine, establishing its three-dimensional structure, bond lengths, and bond angles.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
In a study of novel 3-carboxamide indazole derivatives, DFT calculations were used to determine the HOMO-LUMO energy gaps, revealing that specific derivatives had more substantial gaps, indicating greater stability. nih.gov For a series of six substituted 1H-indazole derivatives studied as corrosion inhibitors, the HOMO and LUMO energies were calculated to understand their electron-donating and accepting abilities. researchgate.netdergipark.org.tr These studies show that the nature and position of substituents on the indazole ring significantly influence the frontier orbital energies and the resulting energy gap. It can be inferred that the dimethyl and methanamine groups on the this compound molecule would likewise modulate its HOMO-LUMO gap and thus its reactivity profile.
| Derivative (Study Example) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-fluoro-1H-indazole | -6.612 | -0.735 | 5.877 |
| 4-chloro-1H-indazole | -6.694 | -1.088 | 5.606 |
| 4-bromo-1H-indazole | -6.612 | -1.143 | 5.469 |
| 4-methyl-1H-indazole | -6.122 | -0.626 | 5.496 |
| 4-amino-1H-indazole | -5.687 | -0.408 | 5.279 |
| 4-hydroxy-1H-indazole | -6.041 | -0.653 | 5.388 |
This interactive table presents data from a DFT study on substituted 1H-indazoles, illustrating how different functional groups affect frontier orbital energies. Data sourced from a theoretical evaluation of indazole derivatives. researchgate.net
Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and chemical potential (μ), provide quantitative measures of a molecule's reactivity. dergipark.org.trresearchgate.net
Electronegativity (χ) describes the ability of a molecule to attract electrons. nih.gov It is calculated as the negative of the chemical potential.
Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. nih.gov It is related to the HOMO-LUMO gap, with harder molecules having a larger gap. nih.gov
Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.
These parameters are calculated using the energies of the HOMO and LUMO orbitals. dergipark.org.tr For example, in the study of substituted 1H-indazoles, these descriptors were calculated to predict their chemical reactivity. dergipark.org.tr A molecule with high electronegativity will be a good electron acceptor, while a molecule with low chemical hardness (i.e., high softness) will be more reactive. These principles would be directly applicable to assessing the reactivity of this compound.
| Derivative (Study Example) | Electronegativity (χ) | Chemical Hardness (η) | Chemical Potential (μ) |
| 4-fluoro-1H-indazole | 3.673 | 2.938 | -3.673 |
| 4-chloro-1H-indazole | 3.891 | 2.803 | -3.891 |
| 4-bromo-1H-indazole | 3.877 | 2.734 | -3.877 |
| 4-methyl-1H-indazole | 3.374 | 2.748 | -3.374 |
| 4-amino-1H-indazole | 3.047 | 2.639 | -3.047 |
| 4-hydroxy-1H-indazole | 3.347 | 2.694 | -3.347 |
This interactive table showcases calculated global reactivity descriptors for substituted 1H-indazoles. Data sourced from a theoretical study on indazole derivatives. researchgate.netdergipark.org.tr
The electrophilicity index (ω) and nucleophilicity index (ε) are conceptual DFT descriptors that quantify a molecule's ability to act as an electrophile or a nucleophile, respectively. researchgate.net The electrophilicity index measures the stabilization in energy when a system acquires an additional electronic charge from the environment. researchgate.net Radicals and molecules can be classified as electrophilic or nucleophilic based on their tendency to attack sites of higher or lower electron density. These indices are valuable for understanding reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack. For indazole systems, these indices would help in predicting how this compound interacts with biological macromolecules or other reactants.
Molecular Simulation Techniques
Molecular simulation techniques, particularly molecular docking, are essential tools in drug discovery and molecular biology to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org In the context of medicinal chemistry, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Numerous studies have employed molecular docking to investigate the potential biological activity of indazole derivatives. For example, a series of novel indazole derivatives were synthesized and docked into the active site of the breast cancer aromatase enzyme (PDB ID: 3EQM). derpharmachemica.com The study found that the synthesized compounds showed good binding energies, with one derivative exhibiting a binding affinity of -8.0 kcal/mol, forming key interactions with active site residues like Arg115. derpharmachemica.com In another study, newly designed indazole scaffolds were evaluated as tyrosine kinase inhibitors by docking them into the VEGFR-2 enzyme (PDB ID: 4AGD and 4AG8). biotech-asia.org The results highlighted compounds with strong binding affinities and favorable interactions. biotech-asia.org Similarly, 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), identifying derivatives with the highest binding energies. nih.gov
These investigations demonstrate that the indazole core can be effectively accommodated in the binding pockets of various enzymes, forming hydrogen bonds and hydrophobic interactions that contribute to binding affinity. A molecular docking study of this compound against a relevant biological target would be crucial to predict its potential therapeutic applications and to understand its mechanism of action at a molecular level.
Computational Studies of Indazole Interactions with Metal Cations (e.g., Magnesium)
Computational and theoretical chemistry provide powerful tools for investigating the interactions between indazole derivatives, such as this compound, and various metal cations at a molecular level. These studies offer insights into the binding modes, energetics, and electronic structures of the resulting complexes, which are crucial for understanding their potential applications in various fields, including medicinal chemistry and materials science. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on the broader class of indazole and imidazole (B134444) systems provides a strong basis for understanding these interactions.
Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in elucidating the geometries and electronic properties of indazole derivatives and their metal complexes. researchgate.net Such studies have been used to analyze the quantum chemical characteristics of these molecules, including their molecular orbital occupancy (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.net For instance, DFT calculations can predict the most likely sites of interaction between an indazole derivative and a metal cation.
In the context of interactions with magnesium ions, theoretical studies on related fused pyrazole (B372694) derivatives have been conducted to clarify their mechanisms of action. semanticscholar.org These studies often combine experimental techniques like NMR spectroscopy with computational methods to pinpoint the specific atoms or functional groups involved in the complexation. semanticscholar.org By comparing chemical shifts before and after the introduction of Mg2+ ions and supporting these findings with DFT calculations, researchers can identify the most probable binding sites. semanticscholar.orgresearchgate.net For some indazole derivatives, the NH functionality and specific positions on the ring have been identified as susceptible regions for interaction with magnesium ions. semanticscholar.org
The computational models used in these studies can be quite sophisticated, taking into account factors such as the solvent environment and the conformational flexibility of the ligand. semanticscholar.orgdntb.gov.ua For example, optimization of a compound-magnesium ion complex might involve considering different rotamers and the solvation sphere of the magnesium ion. semanticscholar.org
The insights gained from these computational approaches are valuable for rational drug design and the development of new materials. By understanding the nature of indazole-metal cation interactions, scientists can design molecules with tailored properties for specific applications. The general principles derived from computational studies on indazole and imidazole systems are applicable to understanding the potential interactions of this compound with metal cations like magnesium.
Detailed Research Findings
Computational studies on indazole and imidazole systems have yielded specific and detailed findings regarding their interactions with metal cations. These findings, often presented in the form of data tables, provide quantitative and qualitative insights into the nature of these interactions.
One common approach involves the use of DFT to calculate the binding energies between the ligand and various metal cations. A systematic assessment of different density functionals and basis sets is often performed to ensure the accuracy of these calculations. For example, studies on imidazole derivatives have identified specific combinations of functionals and basis sets that provide a good balance between accuracy and computational cost for predicting metal-imidazole binding energies. nih.gov
The effect of substituents on the indazole or imidazole ring on the binding energy with metal cations has also been a subject of computational investigation. It has been found that electron-donating groups tend to increase the metal-binding energy, while electron-withdrawing groups have the opposite effect. nih.gov This trend can be rationalized by considering the hardness of the metal cations and the imidazole derivatives, offering a predictive tool for estimating binding strength. nih.gov
The following interactive table summarizes typical data that might be generated from computational studies on the interaction of a hypothetical indazole derivative with various metal cations. The binding energies are illustrative and based on general trends observed in computational studies of related compounds. nih.gov
| Metal Cation | Coordination Number | Interaction Distance (Å) | Calculated Binding Energy (kcal/mol) |
| Li+ | 4 | 2.10 | -35.2 |
| Na+ | 5 | 2.45 | -25.8 |
| K+ | 6 | 2.80 | -18.5 |
| Mg2+ | 6 | 2.05 | -110.4 |
| Ca2+ | 7 | 2.35 | -85.1 |
| Zn2+ | 4 | 2.00 | -130.7 |
Note: The data in this table is hypothetical and intended for illustrative purposes to represent the type of information generated from computational studies.
Furthermore, molecular dynamics simulations can provide information on the stability of these complexes over time and how the ligand and metal ion move in relation to each other in a simulated biological environment. researchgate.net These simulations can also help to understand the role of solvent molecules in mediating the interaction.
Advanced Analytical Characterization Techniques for 2,3 Dimethyl 2h Indazol 6 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 2,3-Dimethyl-2H-indazol-6-amine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons on the indazole ring and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the aromatic protons are typically found downfield due to the deshielding effect of the ring current.
Table 1: Representative ¹H NMR Data for 2,3-Dimethyl-2H-indazol-6-amine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (H4, H5, H7) | ~6.4 - 7.5 | Multiplet (m) | The exact positions and coupling patterns depend on the solvent and specific substitution but generally appear in this region. |
| N-CH₃ (at position 2) | ~3.9 - 4.1 | Singlet (s) | Corresponds to the methyl group attached to the nitrogen atom of the pyrazole (B372694) ring. |
| C-CH₃ (at position 3) | ~2.5 - 2.7 | Singlet (s) | Corresponds to the methyl group attached to the carbon atom of the pyrazole ring. |
Note: Data is compiled from typical values for similar indazole structures. Specific values can be found in various chemical databases and supplier documentation. chemicalbook.combldpharm.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for 2,3-Dimethyl-2H-indazol-6-amine shows signals for the nine carbon atoms, including those in the aromatic system and the two methyl groups.
Table 2: Predicted/Typical ¹³C NMR Data for 2,3-Dimethyl-2H-indazol-6-amine
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C3 | ~131 | Carbon bearing a methyl group. |
| C3a | ~115 | Bridgehead carbon. |
| C4 | ~120 | Aromatic CH. |
| C5 | ~113 | Aromatic CH. |
| C6 | ~148 | Aromatic carbon attached to the amine group. |
| C7 | ~95 | Aromatic CH. |
| C7a | ~149 | Bridgehead carbon. |
| N-CH₃ | ~37 | Methyl carbon on the nitrogen. |
Note: These are representative chemical shifts; actual experimental values may vary slightly based on conditions. researchgate.netresearchgate.net
While 1D NMR (¹H and ¹³C) provides fundamental data, 2D NMR techniques are invaluable for complex structural confirmation. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign proton and carbon signals.
COSY would reveal proton-proton coupling relationships within the aromatic ring.
HSQC would directly correlate each proton to its attached carbon, confirming the C-H bonds of the aromatic ring and methyl groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For 2,3-Dimethyl-2H-indazol-6-amine (C₉H₁₁N₃), the expected monoisotopic mass is approximately 161.10 Da. nih.govmatrix-fine-chemicals.com
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be prominently observed.
Table 3: Mass Spectrometry Data for 2,3-Dimethyl-2H-indazol-6-amine
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₉H₁₁N₃ | - |
| Molecular Weight | 161.21 g/mol | - |
| Monoisotopic Mass | 161.0953 Da | HRMS |
The fragmentation pattern under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely involve characteristic losses, such as the loss of methyl radicals or parts of the pyrazole ring, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups. The IR spectrum of 2,3-Dimethyl-2H-indazol-6-amine would display characteristic absorption bands.
Table 4: Key IR Absorption Bands for 2,3-Dimethyl-2H-indazol-6-amine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3250 | N-H stretching | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 3000 - 2850 | C-H stretching | Aliphatic C-H (methyl groups) |
| 1640 - 1550 | C=C and C=N stretching | Aromatic ring and indazole system |
Note: These are typical ranges for the indicated functional groups. researchgate.netthermofisher.com The presence of sharp peaks in the 3300-3400 cm⁻¹ region is a strong indicator of the primary amine group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of 2,3-Dimethyl-2H-indazol-6-amine can be grown, this technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.
While a specific crystal structure for 2,3-Dimethyl-2H-indazol-6-amine is not readily found in public databases, analysis of a closely related precursor, 2,3-Dimethyl-6-nitro-2H-indazole , provides insight into the core indazole structure. In this related compound, the indazole ring system was found to be nearly planar. nih.gov It is expected that 2,3-Dimethyl-2H-indazol-6-amine would also possess a largely planar indazole core. X-ray analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing arrangement.
Research Applications and Design Principles of the Indazole Scaffold
Indazole as a Privileged Scaffold in Chemical Biology Tool Development
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is a prominent example of such a scaffold and is a key building block in numerous bioactive compounds. nih.govresearcher.life Its prevalence in medicinal chemistry stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding, and its capacity to serve as a bioisosteric replacement for other common functional groups. pharmablock.com
Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors in cancer therapy. nih.gov For instance, Pazopanib, an angiogenesis inhibitor, features the related 2,3-dimethyl-2H-indazol-6-amine moiety. echemi.comchemicalbook.com The adaptability of the indazole ring allows for the synthesis of large libraries of compounds for screening, making it an invaluable tool in identifying new leads for various diseases. nih.gov
Fragment-Based Drug Design and Scaffold-Hopping Strategies Utilizing Indazoles
Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds by screening small chemical fragments for binding to a biological target. The indazole core is considered a privileged fragment in FBDD due to its favorable properties and common presence in known drugs. pharmablock.comnih.gov In one example of FBDD, an indazole fragment was identified through a high-concentration biochemical screen and subsequently optimized to develop a potent AXL kinase inhibitor. nih.gov
Scaffold hopping is another crucial strategy in medicinal chemistry where the core structure of a known active compound is replaced with a chemically different but functionally similar scaffold to discover new compounds with improved properties. Indazoles are frequently used in scaffold hopping exercises. pharmablock.com For example, this strategy has been employed to successfully convert indole-based MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors with an indazole core. rsc.org This approach can lead to compounds with novel intellectual property, better pharmacokinetic profiles, or different selectivity profiles.
Indazole as Bioisosteres for Pharmacological Modulation (e.g., Phenol (B47542) Bioisosteres)
Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The indazole ring is an effective bioisostere for other aromatic systems, most notably phenol and indole. pharmablock.comnih.gov
The replacement of a phenol group with an indazole is a common strategy to overcome metabolic liabilities, such as rapid glucuronidation, which can lead to poor bioavailability. nih.govacs.org Studies have shown that substituting the phenol in potent GluN2B antagonists with an indazole ring retains high affinity and activity while preventing conjugation with glucuronic acid. nih.govacs.org Molecular dynamics simulations have confirmed that the indazole moiety can replicate the key interactions of the phenol group within the target's binding site. nih.govacs.org This bioisosteric replacement has also been shown to be effective in the development of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. researchgate.net
| Original Scaffold | Bioisosteric Replacement | Advantage | Target Example |
| Phenol | Indazole | Avoids rapid glucuronidation, maintains or improves affinity. | GluN2B-selective NMDA receptor antagonists. nih.govacs.org |
| Indole | Indazole | Provides an additional hydrogen bond acceptor (N2 atom), potentially improving affinity. | General kinase inhibitors. pharmablock.com |
Application in DNA-Encoded Library (DEL) Synthesis and Screening
DNA-Encoded Library (DEL) technology allows for the synthesis and screening of massive combinatorial libraries of compounds, often containing billions of unique molecules. nih.gov The success of this technology relies on the availability of robust chemical reactions that are compatible with the DNA tag. researchgate.net The indazole scaffold has been successfully incorporated into DELs. researchgate.net
The development of on-DNA cross-coupling reactions has enabled the attachment of DNA-linked electrophiles to N-heteroaryl rings like indazole. researchgate.net This allows for the creation of focused libraries based on privileged scaffolds, expanding the chemical space available for drug discovery. researchgate.netrsc.org These libraries can be screened against various protein targets to identify novel hit compounds with high efficiency. nih.gov
Design Principles for Modulating Indazole Reactivity and Selectivity
The chemical reactivity and selectivity of the indazole ring are critical for its synthetic utility and biological activity. The indazole system can exist as two tautomers, 1H-indazole and 2H-indazole, and alkylation reactions can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org Developing selective synthetic procedures is a key area of research. beilstein-journals.orgnih.gov The phenyl group in the indazole structure contributes to a greater number of resonance structures, enhancing the stability of the indazolium cation compared to the pyrazolium (B1228807) cation. chemrxiv.orgresearchgate.netchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. frontiersin.org 3D-QSAR studies on indazole derivatives have been used to identify the structural features that influence their inhibitory potency against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov
These models generate steric and electrostatic maps that provide a framework for designing new, more potent inhibitors. nih.gov For instance, QSAR studies on hexahydro-2H-indazole derivatives identified key topological parameters that were important for their antimicrobial activity. nih.gov By understanding these relationships, chemists can prioritize the synthesis of compounds with a higher probability of success. frontiersin.orgelsevierpure.com
Table of QSAR Findings for Indazole Derivatives
| Target | Key Findings from QSAR Model | Application |
|---|---|---|
| HIF-1α | Steric and electrostatic maps provide a structural framework for designing new inhibitors. nih.gov | Design of potent HIF-1α inhibitors for cancer treatment. nih.gov |
Computational chemistry plays a vital role in the rational design of indazole-based compounds. nih.gov Molecular docking and molecular dynamics (MD) simulations are used to explore the binding modes of indazole derivatives within the active site of a target protein. nih.govnih.gov This information helps in understanding structure-activity relationships (SAR) and in designing new molecules with improved affinity and selectivity. nih.gov
For example, a structure-based drug design approach was used to develop novel indazole-based diarylurea derivatives as anticancer agents targeting the c-kit protein. nih.gov Similarly, computational analysis guided the design of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov These in silico methods, combined with synthetic chemistry, accelerate the drug discovery process by allowing for the virtual screening and optimization of compounds before they are synthesized. doi.orgfrontiersin.org
Development of Indazole-Based Luminescent Materials (e.g., Phosphorescence)
The indazole scaffold, a bicyclic aromatic heterocycle, has garnered significant interest in the field of materials science, particularly for the development of novel luminescent materials. While research on the specific compound (2,3-Dimethyl-2H-indazol-6-yl)methanamine in this application is not extensively documented in publicly available literature, the broader class of indazole derivatives has shown considerable promise in producing materials with tunable photophysical properties, including phosphorescence.
The inherent electronic characteristics of the indazole ring system, arising from the fusion of a benzene (B151609) and a pyrazole (B372694) ring, provide a versatile platform for creating molecules with tailored emission properties. nih.gov The nitrogen atoms within the pyrazole ring can influence the electronic distribution within the molecule, impacting its absorption and emission spectra. researchgate.net
Researchers have explored the functionalization of the indazole core to develop donor-acceptor type multi-luminescent fluorophores. consensus.app By strategically attaching electron-donating and electron-accepting groups to the indazole scaffold, it is possible to modulate the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its fluorescence and phosphorescence properties. This approach allows for the fine-tuning of emission colors and quantum yields.
One area of active investigation is the development of indazole-based materials for organic light-emitting diodes (OLEDs). researchgate.net In phosphorescent OLEDs (PhOLEDs), materials capable of efficient triplet exciton (B1674681) harvesting are crucial for achieving high internal quantum efficiencies. beilstein-journals.org While iridium and platinum complexes currently dominate this field, there is a growing interest in developing purely organic, metal-free phosphorescent materials. The indazole scaffold, with its potential for modification to promote intersystem crossing and stabilize the triplet state, represents a promising avenue for the design of such materials.
Studies on related nitrogen-containing heterocyclic compounds, such as imidazole (B134444) derivatives, have demonstrated their potential as hosts for phosphorescent emitters in OLEDs and as fluorescent sensors. mdpi.comresearchgate.net The insights gained from these studies can inform the design and synthesis of novel indazole-based luminescent materials. For instance, the introduction of bulky substituents on the indazole core can help to suppress non-radiative decay pathways by minimizing intermolecular interactions and vibrational quenching, thereby enhancing phosphorescence efficiency.
The following table summarizes the photophysical properties of some functionalized indazole derivatives, illustrating the impact of molecular structure on their luminescent behavior.
| Compound/Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Key Features |
| Indole/Indazole-Salicylaldimine Derivatives | Not specified | Turquoise to Orange | Not specified | Tunable emission based on the position of the salicylaldehyde (B1680747) group. Some derivatives exhibit Aggregation-Induced Emission (AIE). rsc.org |
| 1H-Indazole Fluorophores | Not specified | Varies | Not specified | Can be functionalized into donor-acceptor type multi-luminescent fluorophores with potential for cell imaging. consensus.app |
Role of Indazoles in Materials Chemistry
The versatility of the indazole scaffold extends beyond luminescent materials into the broader realm of materials chemistry. The unique structural and electronic properties of indazole derivatives make them attractive building blocks for a variety of functional organic materials. ijsdr.orgnih.gov The term "privileged scaffold" is often used to describe the indazole core, highlighting its importance in medicinal chemistry, and this privileged nature is increasingly being recognized in materials science as well. rsc.orgingentaconnect.com
One of the key applications of indazole derivatives in materials chemistry is in the field of organic electronics . researchgate.net The π-conjugated system of the indazole ring allows for charge transport, making these compounds suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. google.com By modifying the indazole core with various functional groups, the charge carrier mobility and energy levels can be tuned to meet the specific requirements of different electronic devices.
Furthermore, indazole derivatives have been investigated for their potential as chemosensors . mdpi.com The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions and other analytes. Upon binding, the electronic properties of the indazole derivative can be altered, leading to a detectable change in its optical or electrochemical properties. This principle has been applied in the development of fluorescent sensors for the detection of various ions.
The ability to undergo various chemical transformations makes the indazole scaffold a versatile platform for the synthesis of novel polymers and functional materials . ijsdr.org Indazole units can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, conductivity, or photoresponsiveness. The development of photoswitches based on pyrazolylazoindazole scaffolds demonstrates the potential for creating smart materials that respond to external stimuli like light. scilit.com
The functionalization of indazoles through various catalytic methods, such as cross-coupling reactions, has opened up avenues for creating complex molecular architectures with tailored properties for materials science applications. researchgate.net These synthetic strategies allow for the precise control over the molecular structure, which is essential for establishing structure-property relationships and designing next-generation materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,3-Dimethyl-2H-indazol-6-yl)methanamine, and how can purity be optimized?
- Methodological Answer : A common synthetic approach involves functionalizing the indazole core through alkylation or reductive amination. For example, intermediates like 2,3-dimethyl-2H-indazol-6-amine can be treated with formaldehyde under reductive conditions (e.g., sodium cyanoborohydride) to introduce the methylaminomethyl group. Solvent selection (e.g., DMF or THF) and base (e.g., potassium carbonate) are critical for yield optimization . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is recommended. Purity ≥95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : and NMR in DMSO-d6 to confirm substituent positions and methyl group integration.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 190.134).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, with WinGX for data processing .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) may arise from solvent effects or dynamic molecular behavior.
- Step 1 : Validate experimental conditions (e.g., solvent polarity, temperature).
- Step 2 : Perform conformational analysis using Gaussian or ORCA software to account for rotational barriers.
- Step 3 : Cross-validate with alternative techniques like 2D NOESY for spatial proximity analysis .
Q. What strategies are effective for incorporating this compound into kinase inhibitor scaffolds like Pazopanib?
- Methodological Answer : The compound serves as a key intermediate in Pazopanib synthesis.
- Step 1 : Couple with 2-chloro-4-aminopyrimidine via nucleophilic aromatic substitution (60°C, DIPEA in DMF, 12h) to form the core structure.
- Step 2 : Sulfonamide formation: React with 2-methyl-5-aminobenzenesulfonamide under Mitsunobu conditions (DIAD, PPh).
- Step 3 : Final hydrochloride salt formation (HCl/EtOAc) for pharmaceutical-grade purity. Yield optimization requires strict control of stoichiometry and reaction time .
Q. How can researchers resolve challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.
- Vapor Diffusion : Use hanging-drop method with 20% PEG 4000 as precipitant.
- Temperature Gradients : Slow cooling from 50°C to 4°C to enhance crystal nucleation.
- Software Tools : SHELXD for phase problem resolution and Olex2 for model building .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
